(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
CAS No.: 6022-96-4
Cat. No.: VC1973531
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 6022-96-4 |
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Molecular Formula | C15H18O6 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate |
Standard InChI | InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3 |
Standard InChI Key | WKRBIHIDJVMVGS-UHFFFAOYSA-N |
SMILES | CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C |
Canonical SMILES | CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C |
Introduction
Chemical Identification and Properties
Nomenclature and Identification
The compound (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate is registered under CAS number 6022-96-4 and is recognized by several synonyms in the scientific literature. These synonyms reflect both its chemical structure and its derivation from carbohydrate chemistry, particularly its relationship to xylofuranose.
Table 1: Compound Identification Parameters
Structural Characteristics
The compound features a complex structure containing a tetrahydrofuro[2,3-d] dioxol scaffold with a benzoate ester group. This molecular architecture includes several key structural elements:
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A tetrahydrofuran ring fused with a 1,3-dioxolane ring
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A benzoate ester group connected via a methylene linker at the 5-position
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A hydroxyl group at the 6-position
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Dimethyl substitution at the 2-position of the dioxolane ring
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Four stereogenic centers at positions 3a, 5, 6, and 6a
The compound's structure can be represented by its Standard InChI notation: InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3. This notation encodes the complete molecular constitution, including the stereochemistry of the chiral centers.
Physical and Chemical Properties
The compound exists as a solid at room temperature with distinctive physicochemical properties determined by its structure.
Table 2: Physicochemical Properties
Property | Value |
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Physical State | Solid |
Molecular Weight | 294.30 g/mol |
Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water |
Canonical SMILES | CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C |
InChIKey | WKRBIHIDJVMVGS-UHFFFAOYSA-N (non-stereospecific) |
InChIKey (Stereospecific) | WKRBIHIDJVMVGS-HKUMRIAESA-N |
Stereochemistry and Configurational Analysis
Stereogenic Centers
The compound contains four stereogenic centers at positions 3a, 5, 6, and 6a of the tetrahydrofuro[2,3-d] dioxol scaffold. The specific stereochemistry is denoted as (3aR,5R,6S,6aR) in the fully specified stereochemical name .
Stereoisomers
Different stereoisomers of the compound have been documented, with varying configurations at the stereogenic centers. The most commonly studied isomer is the (3aR,5R,6S,6aR) stereoisomer , though the (3aR,5R,6R,6aR) configuration has also been reported. These different stereoisomers potentially exhibit distinct biological activities and chemical reactivities.
Table 3: Comparison of Key Stereoisomers
Stereoisomer | InChIKey | Molecular Features |
---|---|---|
(3aR,5R,6S,6aR) | WKRBIHIDJVMVGS-GFQSEFKGSA-N | S-configuration at position 6 |
(3aR,5R,6R,6aR) | WKRBIHIDJVMVGS-HKUMRIAESA-N | R-configuration at position 6 |
Conformational Analysis
Synthesis Methods
Synthetic Routes
The synthesis of (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate typically employs carbohydrate chemistry approaches, starting from xylofuranose derivatives. The synthetic process generally involves several key steps:
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Protection of specific hydroxyl groups
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Regioselective functionalization
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Installation of the benzoate ester
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Stereochemical control at the various chiral centers
Protection-Deprotection Strategies
The synthesis commonly utilizes protection-deprotection strategies for sensitive functional groups, particularly the hydroxyl groups. These strategies are crucial for achieving regioselectivity and stereoselectivity in the synthetic sequence.
Industrial Production Methods
For larger-scale production, optimization of the synthetic route is necessary to improve efficiency and yield. Scale-up considerations typically include:
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The use of continuous flow reactors
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Automated synthesis platforms
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Optimization of reaction conditions for improved yields and purity
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Environmental and economic considerations in reagent selection
Biological Activities and Applications
Anticancer Properties
The compound has demonstrated promising anticancer activities in various studies. It has been reported to exhibit growth inhibition against multiple cancer cell lines, suggesting potential applications as an anticancer agent or as a lead compound for developing novel anticancer therapeutics .
Antimicrobial Activity
Research has also revealed that the compound possesses broad-spectrum antimicrobial activity, effective against various pathogenic microorganisms . This property positions it as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antimicrobial resistance.
Structure-Activity Relationships
The biological activities of the compound are closely related to its structural features, particularly:
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The presence of the benzoate ester, which enhances lipophilicity and membrane permeability
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The hydroxyl group, which allows for hydrogen bonding interactions with biological targets
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The specific stereochemistry, which affects the three-dimensional presentation of key functional groups
Research Developments and Future Perspectives
Current Research Focus
Current research on (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate is multifaceted, focusing on several key areas:
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Elucidation of its mechanism of action in biological systems
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Development of more efficient synthetic routes
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Investigation of structure-activity relationships through the synthesis and testing of analogs
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Exploration of potential applications beyond cancer and antimicrobial therapy
Future Research Directions
Promising future research directions for this compound include:
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Detailed studies on its pharmacokinetic and pharmacodynamic properties
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Exploration of synergistic effects with established therapeutic agents
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Development of targeted delivery systems to enhance its efficacy and reduce potential side effects
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Investigation of its potential in other therapeutic areas, such as anti-inflammatory and antiviral applications
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate, including:
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The acetate ester analog: (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl)methyl acetate
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The 4-methylbenzoate analog: ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl 4-methylbenzoate
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Dihydroxyl derivatives: (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl]ethane-1,2-diol
Table 4: Comparative Analysis of Structural Analogs
Structure-Property Relationships
Comparing these analogs reveals important structure-property relationships:
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The nature of the ester group (benzoate vs. acetate) affects lipophilicity and membrane permeability
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Substituents on the benzoate ring can modulate electronic properties and receptor interactions
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Replacement of the ester with hydroxyl groups changes hydrogen bonding capabilities and solubility profiles
Comparative Biological Activities
Different structural analogs exhibit varying biological activities, influenced by:
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